molecular formula C21H15N3O2 B1667442 Bisindolylmaleimide v CAS No. 113963-68-1

Bisindolylmaleimide v

Cat. No.: B1667442
CAS No.: 113963-68-1
M. Wt: 341.4 g/mol
InChI Key: SWAWYMIKGOHZMR-UHFFFAOYSA-N
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Description

Ro 31-6045 is a member of indoles.

Mechanism of Action

Target of Action

Bisindolylmaleimide V (BIM V) is primarily known as a weak inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases that play crucial roles in several cellular processes, including cell differentiation, proliferation, and immune response . BIM V also blocks the activation of mitogen-stimulated protein kinase p70s6k/p85s6k (S6K) in vivo . S6K is involved in the regulation of cell growth and protein synthesis .

Mode of Action

BIM V interacts with its targets primarily by blocking their activation. For instance, it blocks the activation of S6K in vivo . The exact interaction dynamics between BIM V and its targets are still under investigation.

Biochemical Pathways

BIM V affects the MAPK/ERK pathway and the Ribosomal S6 Kinase (RSK) pathway . The MAPK/ERK pathway is involved in regulating cellular processes such as proliferation, differentiation, and cell cycle progression. The RSK pathway, on the other hand, is involved in cell growth and survival .

Pharmacokinetics

It is known to be cell-permeable , which suggests it can readily cross cell membranes and reach its intracellular targets.

Result of Action

The inhibition of PKC and S6K by BIM V can lead to changes in cellular processes regulated by these kinases. For instance, blocking S6K could affect protein synthesis and cell growth . .

Properties

IUPAC Name

3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c1-24-20(25)18(14-10-22-16-8-4-2-6-12(14)16)19(21(24)26)15-11-23-17-9-5-3-7-13(15)17/h2-11,22-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAWYMIKGOHZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C1=O)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150620
Record name Bisindolylmaleimide V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113963-68-1
Record name Bisindolylmaleimide V
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113963-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisindolylmaleimide V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113963681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisindolylmaleimide V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-2,5-dione, 3,4-di-1H-indol-3-yl-1-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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